Vinylphosphonic acid

Description

Historical Context and Discovery

Vinylphosphonic acid was first synthesized by Kabachnik and Medved in 1959. mdpi.com Early synthetic routes often involved complex, multi-step processes or required high energy consumption. rsc.org A common initial method involved the dehydrochlorination of chloroethylphosphonates followed by hydrolysis. mdpi.comwikipedia.org Over time, more cost-effective and efficient synthesis pathways were developed, including those utilizing readily available starting materials like 2-chloroethylphosphonic acid. mdpi.comrsc.org VPA is typically described as a colorless, low-melting solid with a melting point of 36 °C, though commercial samples can sometimes appear as yellowish viscous liquids. mdpi.comwikipedia.orgsigmaaldrich.comsigmaaldrich.comstrem.com

Significance in Polymer Science and Materials Chemistry

The primary significance of this compound in polymer science lies in its role as a monomer for the creation of poly(this compound) (PVPA) and its various copolymers. mdpi.comwikipedia.orgresearchgate.netnih.gov The phosphonic acid group (-PO(OH)₂) present in every repeating unit of PVPA confers exceptional properties:

Adhesion Promotion: PVPA is renowned for its ability to promote strong adhesion between organic and inorganic phases, making it crucial in coatings, adhesives, and surface treatments for metal substrates. wikipedia.orgchemicalbook.comzionmarketresearch.com

Hydrophilicity and Ionic Properties: The presence of acidic phosphonic acid groups renders PVPA highly hydrophilic and capable of proton transport, which is vital for applications like proton-exchange membranes in fuel cells. rsc.orgwikipedia.orgresearchgate.netcognitivemarketresearch.com

Biocompatibility and Biomimicry: VPA-based polymers exhibit properties that make them suitable for biomedical applications, including dental cements, bone tissue engineering scaffolds, and hydrogels for drug delivery, often mimicking natural biomineralization processes. rsc.orgwikipedia.orgresearchgate.netzionmarketresearch.comacs.org

Chemical Reactivity: The phosphonic acid group can participate in complexation reactions with metal ions and can be further functionalized, expanding the range of achievable material properties. researchgate.net

Overview of Key Research Areas

Research involving this compound is broadly focused on its synthesis, polymerization, and the development of novel materials with tailored functionalities. Key research areas include:

Synthesis and Polymerization: Ongoing efforts aim to refine synthesis methods for VPA and its derivatives, focusing on yield, purity, and cost-effectiveness. rsc.org The polymerization of VPA, particularly via free-radical mechanisms, is a significant area, with research exploring controlled polymerization techniques to manage molecular weight and microstructure. mdpi.comrsc.orgacs.org

Copolymerization: VPA is frequently copolymerized with a wide array of vinyl and acrylic monomers, such as acrylic acid, acrylamide, styrene (B11656), and acrylonitrile (B1666552). mdpi.comchemicalbook.commdpi.comresearchgate.net This approach allows for the creation of copolymers with a broad spectrum of properties, including enhanced mechanical strength, specific thermal characteristics, and tunable solubility, for applications ranging from flame retardants to advanced membranes. mdpi.comresearchgate.net

Advanced Materials Development:

Fuel Cells: PVPA and its copolymers are investigated for their potential as solid polymer electrolyte membranes, leveraging their proton conductivity. rsc.orgwikipedia.orgzionmarketresearch.comcognitivemarketresearch.com

Biomedical Applications: Research continues into VPA-based materials for bone regeneration, dental composites, and drug delivery systems, capitalizing on their biocompatibility and adhesion properties. rsc.orgwikipedia.orgresearchgate.netzionmarketresearch.comacs.org

Coatings and Adhesives: The inherent adhesive properties of PVPA make it a subject of study for protective coatings, anti-corrosion treatments, and primers. wikipedia.orgchemicalbook.comzionmarketresearch.com

Flame Retardancy: Phosphorus-containing polymers derived from VPA are explored for their ability to impart flame retardant properties to other materials. researchgate.netresearchgate.net

Environmental Applications: PVPA-based hydrogels are being developed for wastewater treatment, particularly for the adsorption of dyes. nih.gov

Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂H₅O₃P | wikipedia.org |

| Molar Mass | 108.03 g/mol | sigmaaldrich.com |

| Appearance | Colorless solid | wikipedia.org |

| Melting Point | 36 °C | wikipedia.orgsigmaaldrich.com |

| Density | 1.37 g/mL at 20 °C | wikipedia.orgsigmaaldrich.com |

| Assay | 97% | sigmaaldrich.comsigmaaldrich.com |

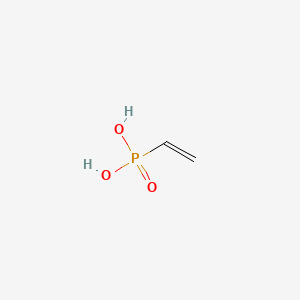

Structure

3D Structure

Properties

IUPAC Name |

ethenylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O3P/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWTYVWXUKTLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27754-99-0 | |

| Record name | Poly(vinylphosphonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27754-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40862745 | |

| Record name | Phosphonic acid, P-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1746-03-8, 27754-99-0 | |

| Record name | Vinylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-ethenyl-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphonic acid, ethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of Vinylphosphonic Acid and Its Derivatives

Early Synthetic Routes and Challenges

Initial methods for synthesizing vinylphosphonic acid were often complex, involving multiple stages and challenging reaction conditions.

One of the earliest successful syntheses of VPA was reported by Kabachnik and Medved in 1959. mdpi.com This route is a multi-step process that begins with the reaction of phosphorus trichloride (B1173362) with ethylene (B1197577) oxide. The resulting tris(2-chloroethyl) phosphite (B83602) undergoes an Arbuzov rearrangement to yield bis(2-chloroethyl) 2-chloroethylphosphonate. rsc.org This intermediate is then reacted with thionyl chloride to produce 2-chloroethylphosphonic dichloride. rsc.org

Table 1: Key Steps in the Dehydrochlorination Route

| Step | Reactants | Product |

|---|---|---|

| 1 | Phosphorus trichloride, Ethylene oxide | Tris(2-chloroethyl) phosphite |

| 2 | Tris(2-chloroethyl) phosphite | Bis(2-chloroethyl) 2-chloroethylphosphonate |

| 3 | Bis(2-chloroethyl) 2-chloroethylphosphonate, Thionyl chloride | 2-chloroethylphosphonic dichloride |

| 4 | 2-chloroethylphosphonic dichloride | Vinylphosphonic dichloride |

An alternative method for obtaining VPA from its esters involves a silylation-hydrolysis sequence. This technique utilizes organosilyl halides, such as chlorotrimethylsilane, to dealkylate dialkyl vinylphosphonates. researchgate.netgoogle.com The reaction of a bis(haloalkyl) vinylphosphonate (B8674324) with an organosilyl halide produces an intermediate silyl (B83357) ester. google.com

This silyl ester is then readily converted to this compound through a reaction with a proton donor. google.com While water can be used for the hydrolysis, the process also works effectively with lower alkanols such as methanol. google.com A significant challenge associated with this route, particularly for large-scale production, was the high cost and limited commercial availability of the necessary silylating reagents like trimethylsilyl (B98337) bromide and iodide. google.com

Modern and Industrial Synthesis Approaches

More contemporary methods focus on efficiency, cost-effectiveness, and scalability, often starting from readily available industrial chemicals.

The most prominent industrial pathway to this compound today starts with 2-chloroethylphosphonic acid, a compound produced on a large scale for use as a plant growth regulator. rsc.orggoogle.com This makes it an accessible and economical starting material. google.com The synthesis involves the pyrolysis (thermal decomposition) of 2-chloroethylphosphonic acid at high temperatures, typically ranging from 180 to 350 °C. rsc.orggoogle.com During this process, hydrogen chloride is eliminated, yielding a mixture of VPA and its derivatives, such as polyanhydrides. google.comresearchgate.net

To enhance the efficiency of this process, microwave-assisted techniques have been developed. This unconventional method allows the pyrolysis to be carried out at slightly lower temperatures (220–230 °C) and can significantly reduce the reaction time. rsc.orgresearchgate.net

Table 2: Comparison of Heating Methods for VPA Synthesis from 2-chloroethylphosphonic acid

| Parameter | Conventional Heating | Microwave Heating |

|---|---|---|

| Temperature | 180-350 °C google.com | 220-230 °C rsc.org |

| Product | Mixture containing VPA and its polyanhydrides researchgate.net | Similar mixture to conventional heating researchgate.net |

A direct and high-yield route to VPA derivatives is the addition of dialkyl phosphites to acetylene. google.com This method is advantageous as it is a simple addition reaction. The reaction can be catalyzed by palladium or platinum complexes, which allows the conversion to proceed under mild conditions with high selectivity, avoiding the dimerization or polymerization of acetylene. google.com Earlier iterations of this reaction used nickel-phosphine complexes as catalysts but required higher temperatures of 130 to 200 °C, which risked the exothermic decomposition of the phosphite esters. google.com The use of palladium catalysts allows for the direct synthesis of this compound dialkyl esters with high yield. google.com

This compound derivatives can also be synthesized from 2-acetoxyethanephosphonic acid diesters. google.comgoogle.com These precursors are considered technically simpler to prepare than the corresponding 2-chloroethanephosphonic acid derivatives. google.com Heating dialkyl 2-acetoxyethanephosphonates at temperatures between 150 and 270 °C in the presence of a catalyst results in the elimination of an alkyl acetate (B1210297) molecule, yielding a reaction mixture rich in VPA derivatives. google.comgoogle.com

The pyrolysis of 2-chloroethylphosphonic acid not only produces VPA but also leads to the formation of this compound polyanhydrides. researchgate.net Furthermore, experimental evidence suggests that the radical polymerization of VPA itself may proceed through the formation of a VPA anhydride (B1165640) as a reactive intermediate. researchgate.net

Eco-friendly and sustainable synthesis developments

In response to the growing need for environmentally responsible chemical manufacturing, research has increasingly focused on developing greener synthesis routes for this compound and its derivatives. These efforts aim to minimize the use of hazardous materials, reduce energy consumption, and improve atom economy compared to traditional methods. Key developments in this area include the adoption of metal-free catalysis and the exploration of halogen-free industrial processes.

One significant advancement is the development of a metal-free, Brønsted base-catalyzed strategy for the synthesis of 1,2-diaryl vinylphosphonates. acs.orgacs.org This method avoids the use of noble metal catalysts and hazardous reagents often required in conventional synthesis. acs.orgacs.org The process involves the nucleophilic addition of phosphites to vinylidene p-quinone methides (p-VQMs) and is noted for its mild reaction conditions and use of green solvents like ethanol. acs.org This sustainable approach offers good yields, a broad substrate scope, and excellent functional group tolerance, making it an environmentally friendly alternative for producing highly functionalized organophosphorus compounds. acs.orgacs.org

Another area of development has been the pursuit of halogen-free industrial production methods for this compound itself. google.com Traditional synthesis pathways can be complex and less environmentally friendly. google.com An alternative, eco-friendly process has been developed for producing "raw this compound" or "ester-containing raw this compound" without the use of halogens. google.com This method is presented as a more sustainable option for large-scale production. google.com The resulting "ester-containing crude this compound" is of particular practical interest. google.com

These newer methodologies represent a shift towards more sustainable chemical production, aligning with the principles of green chemistry. acs.org By eliminating the need for heavy metal catalysts and hazardous solvents, these processes reduce their environmental impact. acs.orgacs.org The focus on improving atom economy and utilizing milder conditions also contributes to a more efficient and safer synthesis of this compound and its derivatives. acs.org

The table below summarizes the key features of a notable eco-friendly synthesis method for vinylphosphonate derivatives. acs.org

| Feature | Description |

| Catalysis | Metal-free, Brønsted base-catalyzed (e.g., Triethylamine) |

| Solvent | Green solvent (e.g., Ethanol) |

| Key Reactants | Alkynylnaphthols, P(III) Phosphites |

| Reaction Type | Nucleophilic addition via vinylidene p-quinone methides (p-VQMs) |

| Conditions | Mild temperature (e.g., 40 °C) |

| Advantages | Environmentally friendly, avoids noble metals and hazardous reagents, broad substrate scope, high functional group tolerance |

| Products | 1,2-diaryl vinylphosphonates |

Polymerization of Vinylphosphonic Acid Vpa

Homopolymerization Mechanisms and Kinetics

The homopolymerization of VPA can be broadly categorized into conventional free radical polymerization and controlled radical polymerization (CRP) techniques.

Free Radical Polymerization of VPA

Free radical polymerization is a widely employed method for synthesizing polymers, and VPA can be polymerized using this approach with various initiator systems and under different solvent conditions.

The choice of initiator is crucial for initiating the free radical polymerization of VPA. Common initiators include α,α′-azodiisobutyramidine dihydrochloride (B599025) (AIBA), azobisisobutyronitrile (AIBN), and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈).

α,α′-Azodiisobutyramidine dihydrochloride (AIBA): AIBA is a water-soluble initiator that has been effectively used for the free radical polymerization of VPA in aqueous media mdpi.comencyclopedia.pubresearchgate.net. Studies using AIBA in aqueous media have yielded high-molecular-weight PVPA, with a number-average molecular weight (Mn) of 42.2 kDa reported when using a 620:1 VPA/AIBA ratio at 80 °C encyclopedia.pub. AIBA-initiated homopolymerization of VPA has also been utilized for preparing PVPA samples suitable for composition with inorganic compounds mdpi.comencyclopedia.pub.

Azobisisobutyronitrile (AIBN): AIBN is a common organic radical initiator. When used in conjunction with ethyl acetate (B1210297) as a solvent, AIBN-initiated polymerization of VPA results in PVPA containing up to 17% head-to-head fragments mdpi.comencyclopedia.pubresearchgate.net. AIBN has also been employed as an initiator in dimethyl sulfoxide (B87167) (DMSO) for the synthesis of poly(vinylphosphonic acid-co-styrene-co-maleic anhydride) mdpi.comencyclopedia.pubresearchgate.net.

Ammonium Persulfate ((NH₄)₂S₂O₈): This water-soluble initiator has been used in aqueous media for the free radical polymerization of VPA, notably in the synthesis of random terpolymers with acrylonitrile (B1666552) and methyl acrylate (B77674) mdpi.comencyclopedia.pubresearchgate.net.

The solvent plays a significant role in the polymerization of VPA, affecting monomer solubility, reaction rate, and polymer microstructure.

Water: Water is a common and effective solvent for the AIBA-initiated free radical polymerization of VPA, facilitating the use of water-soluble initiators and enabling the synthesis of high-molecular-weight PVPA mdpi.comencyclopedia.pubresearchgate.net.

Dimethyl Sulfoxide (DMSO): DMSO has been used as a solvent in conjunction with AIBN as an initiator for the synthesis of PVPA-containing copolymers, such as poly(this compound-co-styrene-co-maleic anhydride) mdpi.comencyclopedia.pubresearchgate.net.

Ethyl Acetate: When ethyl acetate is used as the solvent with AIBN as the initiator, the resulting PVPA exhibits a notable percentage of head-to-head fragments (up to 17%) mdpi.comencyclopedia.pubresearchgate.net. The formation of anhydride (B1165640) fragments (up to 19 wt%) has also been detected when polymerization is conducted in ethyl acetate with a benzoyl peroxide initiator mdpi.comencyclopedia.pub.

Chain transfer agents (CTAs) are employed to control the molecular weight of the polymer. For VPA polymerization, CTAs like bromotrichloromethane (B165885) and 1-octanethiol (B94742) have been investigated.

Bromotrichloromethane (CBrCl₃): Bromotrichloromethane has been successfully used as a CTA in the radical polymerization of VPA for the synthesis of telechelic VPA oligomers, achieving yields of approximately 70% and number-average degrees of polymerization (DPn) ranging from 6 to 60 encyclopedia.pubresearchgate.net.

1-Octanethiol: 1-Octanethiol has been utilized as a CTA in the free radical polymerization of acrylic acid and VPA to control the polymer molar masses acs.org.

Wegner et al. proposed that VPA polymerization can proceed via two mechanisms: classical head-to-tail radical polymerization and cyclopolymerization of the in-situ formed VPA anhydride mdpi.comencyclopedia.pubresearchgate.net. Studies in acetic anhydride (Ac₂O) media have indicated that the anhydride formation accelerates the reaction due to the higher reactivity of the VPA anhydride, resulting in cyclic side-products mdpi.comencyclopedia.pub. The extent of VPA anhydride formation is influenced by factors such as solvent, temperature, and the VPA fraction in the monomer feed acs.org. The formation of anhydride fragments, up to 19 wt%, has been observed when VPA polymerization is conducted in ethyl acetate with benzoyl peroxide mdpi.comencyclopedia.pub. This cyclopolymerization pathway contributes to the observed low regioselectivity, with probabilities of head-to-head and tail-to-tail linkages over regular head-to-tail links reported as high as 23.5% encyclopedia.pubresearchgate.net.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), offer enhanced control over polymer architecture, molecular weight, and dispersity.

RAFT/MADIX Polymerization: The Reversible Addition-Fragmentation chain Transfer (RAFT) or Macromolecular Design via Interchange of Xanthates (MADIX) approach has been successfully applied to the radical polymerization of VPA in aqueous media using O-ethyl xanthate as a transfer agent researchgate.netacs.org. This method allows for the controlled synthesis of polymers containing phosphonic acid functions with controlled molar masses and dispersities, and enables the access to more complex structures like block copolymers researchgate.netacs.org. It represents a significant advancement for the macromolecular engineering of polyphosphonates by directly polymerizing VPA in water researchgate.net. Studies have shown that the addition of sodium hydroxide (B78521) (NaOH) can increase the rates and final conversions in both conventional and RAFT polymerizations of VPA, with optimal rates observed at 0.5 equivalents of NaOH encyclopedia.pub.

Copolymerization and Terpolymerization of VPA

Terpolymerization with Multiple Monomers

Poly(acrylonitrile-co-methyl acrylate-co-vinylphosphonic acid) (PANMAVPA)

Terpolymers incorporating this compound with acrylonitrile (AN) and methyl acrylate (MA), known as PANMAVPA, have been synthesized via free radical polymerization researchgate.nettandfonline.comresearchgate.netresearchgate.netmdpi.comresearchgate.netencyclopedia.pub. The inclusion of VPA significantly enhances the flame-retardant properties of these terpolymers. Studies indicate that PANMAVPA exhibits a higher char yield, a reduced burning rate, and diminished smoke emission compared to poly(acrylonitrile-co-methyl acrylate) (PANMA) copolymers researchgate.nettandfonline.comresearchgate.netresearchgate.netresearchgate.net. This fire-retardant effect is attributed to the phosphonate (B1237965) and phosphonic acid groups, which promote the cyclization of nitrile groups and inhibit combustion in the gas phase researchgate.netresearchgate.netresearchgate.netresearchgate.net.

The incorporation of VPA and MA into the terpolymer structure has been observed to increase the ring formation of pendant nitrile groups and elevate the total ash content of PANMAVPA researchgate.netresearchgate.net. Thermogravimetric analysis (TGA) reveals that the decomposition of PANMAVPA terpolymers commences at lower temperatures than their corresponding PANMA copolymers researchgate.nettandfonline.comresearchgate.netresearchgate.netresearchgate.nettandfonline.comresearcher.life. Despite this, the presence of VPA contributes to improved thermal stability in terms of char formation. Furthermore, nanofibers with diameters ranging from 151 to 340 nm have been successfully produced from these terpolymers using electrospinning techniques researchgate.nettandfonline.com. The structures of these terpolymers are typically elucidated using ¹H-NMR and phosphorous analysis researchgate.netresearchgate.net.

Table 1: Properties of PANMAVPA Terpolymers

| Property | Value/Observation | Source(s) |

| Synthesis Method | Free radical polymerization | researchgate.nettandfonline.comresearchgate.netresearchgate.netmdpi.comresearchgate.netencyclopedia.pub |

| Phosphorus Content | Approximately 0.25 wt% | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Fire Retardancy | Enhanced; higher char yield, lower burning rate, less smoke emission compared to PANMA | researchgate.nettandfonline.comresearchgate.netresearchgate.netresearchgate.net |

| Thermal Decomposition | Starts at lower temperatures than PANMA copolymers | researchgate.nettandfonline.comresearchgate.netresearchgate.netresearchgate.nettandfonline.comresearcher.life |

| Nanofiber Diameter | 151–340 nm | researchgate.nettandfonline.com |

| Structural Elucidation | ¹H-NMR and phosphorous analysis | researchgate.netresearchgate.net |

| Effect of VPA/MA | Increased ring formation of pendant nitrile groups and total ash content in PANMAVPA | researchgate.netresearchgate.net |

| Thermal Oxidative Treatment | Phosphonic acid moiety accelerated double bond formation via acetic acid elimination in PANVAVPA | researchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.comresearcher.life |

Poly(this compound-co-styrene-co-maleic anhydride) (poly(VPA-co-S-co-MA))

Terpolymers comprising this compound (VPA), styrene (B11656) (St), and maleic anhydride (MA) have been synthesized through free radical terpolymerization mdpi.comencyclopedia.pubyok.gov.trresearchgate.net. In these systems, VPA acts as an electron acceptor, while styrene serves as an electron donor yok.gov.tr. The polymerization kinetics and mechanisms are influenced by the formation of charge transfer complexes (CTCs) between these monomers, with studies investigating complex formation constants for various monomer pairs, including St...VPA and MA...St yok.gov.trresearchgate.net. It has been noted that VPA can form CTCs with styrene and also engage in strong hydrogen-bonded complexes with maleic anhydride researchgate.net.

The characterization of poly(VPA-co-S-co-MA) terpolymers involves a comprehensive suite of techniques, including gel permeation chromatography (GPC), Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, various nuclear magnetic resonance (NMR) techniques (¹H, ¹³C, DEPT-135, ³¹P-NMR), thermogravimetric analysis-differential scanning calorimetry (TGA-DSC), dynamic mechanical analysis (DMA), X-ray diffraction (XRD), viscometry, and titration researchgate.net. The synthesis of these terpolymers has been achieved using initiators such as azobisisobutyronitrile (AIBN) in solvents like dimethyl sulfoxide (DMSO) mdpi.comencyclopedia.pub.

Terpolymers with acrylonitrile (AN) and vinyl acetate (VA)

Terpolymers synthesized from acrylonitrile (AN), vinyl acetate (VA), and this compound (VPA), referred to as PANVAVPA, are also produced via free radical polymerization researchgate.nettandfonline.comresearchgate.netresearchgate.netmdpi.comresearchgate.netencyclopedia.pubtandfonline.comresearcher.life. Similar to PANMAVPA, the incorporation of VPA into AN/VA copolymers enhances their thermal and flame-retardant properties. TGA studies indicate that PANVAVPA terpolymers exhibit decomposition initiation at lower temperatures compared to PANVA copolymers researchgate.nettandfonline.comresearchgate.netresearchgate.netresearchgate.nettandfonline.comresearcher.life. During thermal oxidative treatment (TOS), the phosphonic acid moiety within PANVAVPA plays a role in accelerating double bond formation through the elimination of acetic acid researchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.comresearcher.life. Electrospinning has also been employed to produce nanofibers from these terpolymers, with diameters typically falling within the 151–340 nm range researchgate.nettandfonline.com.

Investigation of Monomer Reactivity Ratios and Complex Formation

The relative tendencies of monomers to incorporate into a growing polymer chain are quantified by monomer reactivity ratios (MRRs). These values are crucial for predicting copolymer composition and sequence distribution. This compound generally exhibits low reactivity in copolymerization reactions.

Table 2: Monomer Reactivity Ratios (MRRs) involving this compound

| Monomer 1 (VPA) | Monomer 2 | r₁ (VPA) | r₂ (Monomer 2) | Notes | Source(s) |

| VPA | MAG | 0.04 | 9.02 | VPA is considerably less active; reported in copolymerization with 2-deoxy-2-methacrylamido-D-glucose (MAG). | mdpi.comnih.gov |

| VPA | Acrylic Acid | 0.048 | 4.07 | VPA exhibits very low reactivity; also reported as r₁=0.042, r₂=4.09. | acs.org |

| VPA | N-vinylpyrrolidone | - | - | Low activity of VPA reported in copolymerization. | mdpi.comnih.gov |

| Styrene (St) | Maleic Anhydride (MA) | 0.02 | 0.01 | Binary system; indicates strong tendency for alternation, relevant for St-MA-VPA terpolymerization context. | aston.ac.uk |

The low reactivity of VPA in copolymerization is often attributed to its polymerization mechanism, which is suggested to proceed via the formation of VPA anhydride cycles and various types of radicals mdpi.comnih.govresearchgate.net. This process is believed to lead to a decrease in VPA's relative reactivity nih.govresearchgate.net. For instance, in the copolymerization of VPA with 2-deoxy-2-methacrylamido-D-glucose (MAG), VPA is a considerably less active comonomer, with reactivity ratios of rVPA = 0.04 and rMAG = 9.02 mdpi.comnih.gov. Similarly, when copolymerized with acrylic acid (AA), VPA shows a very low reactivity (rVPA = 0.048, rAA = 4.07) acs.org.

Complex formation between monomers, particularly donor-acceptor monomer systems, can significantly influence polymerization behavior. In terpolymerization involving VPA, styrene, and maleic anhydride, studies have investigated charge transfer complexes (CTCs) and their formation constants yok.gov.trresearchgate.net. VPA's ability to form CTCs with styrene and hydrogen-bonded complexes with maleic anhydride highlights the intricate interactions that can occur, affecting monomer reactivity and copolymer microstructure researchgate.net.

Characterization of Vinylphosphonic Acid Polymers

Morphological and Structural Analysis

These techniques provide insights into the surface features, internal structure, and porosity of vinylphosphonic acid polymers, which are critical for applications in areas like tissue engineering and materials science.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology and microstructure of this compound polymers. In the study of poly(this compound-co-acrylic acid) hydrogels, SEM analysis of freeze-dried samples revealed significant changes in morphology based on the monomer feed ratio. nih.gov For example, a hydrogel composed solely of poly(acrylic acid) displayed a flaky structure, whereas the introduction of even a small amount of this compound (10%) resulted in a porous structure with an average pore diameter of 49 ± 20 μm. nih.gov

Similarly, SEM has been used to characterize crosslinked hydrogels of poly(this compound) and bis[2-(methacryloyloxy)ethyl] phosphate (PVPA-BMEP), which are designed for wastewater dye removal. nih.gov It is also employed to examine the surface of electrospun poly(styrene-co-vinylphosphonic acid) fibers, where the presence of VPA on the fiber surface facilitates efficient and homogeneous coverage with ceria nanoparticles. researchgate.net

The following table summarizes findings from SEM analyses on different PVPA-based materials.

| Material | Key SEM Findings | Reference |

| Poly(this compound-co-acrylic acid) | Morphology shifts from flaky (0% VPA) to porous (10% VPA), with an average pore diameter of 49 ± 20 μm. | nih.gov |

| Poly(styrene-co-vinylphosphonic acid) fibers | VPA functional groups on the fiber surface act as nucleation centers, promoting homogeneous coating with ceria nanoparticles. | researchgate.net |

| PVPA/Poly(amidoxime) (PVPA/PAO) | Used to characterize the physicochemical properties and surface morphology of the adsorbent material. | rsc.org |

Transmission Electron Microscopy (TEM) provides higher resolution imaging of the internal structure and nanoparticle distribution within this compound polymer composites. For PVPA-BMEP hydrogels, TEM images showed that a low (5%) BMEP crosslinker content resulted in a homogeneous material with low porosity, while a high (40%) BMEP content led to spherical agglomerations and numerous cross-linked polymeric particles with diameters between 50–100 nm. nih.gov

In the case of poly(vinyl phosphonic acid)–Fe₃O₄ nanocomposites, TEM image analysis was used to determine the particle size of the Fe₃O₄ nanoparticles, which was found to be 8.7 ± 0.1 nm. researchgate.net This confirmed the nearly single crystalline nature of the nanoparticles within the polymer matrix. researchgate.net

Brunauer-Emmett-Teller (BET) analysis is a method used to determine the specific surface area of a material. This technique is applied to porous polymer structures, such as hydrogels, to quantify their surface area and porosity, which are critical parameters for applications in adsorption and catalysis. nih.gov For instance, BET analysis was part of the characterization suite for crosslinked poly(this compound)-bis[2-(methacryloyloxy)ethyl] phosphate (PVPA-BMEP) hydrogels, revealing how the fabrication method and composition affect the material's surface properties and its interaction with other molecules. nih.gov

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a powerful analytical technique used to investigate the structural properties of materials, including polymers. For polymeric thin films, XRD can be challenging due to the low atomic number of carbon, which results in low X-ray scattering intensity. mdpi.com However, it provides valuable information on the crystalline structure and morphology of these materials. mdpi.com

The introduction of other components into a PVPA matrix can sometimes induce or alter crystalline features. For example, in a study involving PVPA and chitosan, the absence of covalent linkages was confirmed by XRD analysis, which showed the polyanion effect. acs.org In other polymer systems, such as polyvinyl chloride (PVC) membranes, XRD has been used to identify the formation of crystalline compounds like Ca5F(PO4)3 on the membrane surface during operation. researchgate.net

Thermal Analysis

Thermal analysis techniques are crucial for understanding the thermal stability and phase transitions of polymers. For poly(this compound) and its derivatives, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are commonly employed to characterize their thermal behavior.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is used to determine the thermal stability of a material by measuring its weight loss as a function of temperature. For poly(this compound) (PVPA), TGA studies show that the polymer is thermally stable up to high temperatures.

Typically, the TGA curve of PVPA exhibits a multi-step degradation process. The initial weight loss, occurring up to about 100-150°C, is generally attributed to the loss of physically absorbed water or humidity. nih.govmarquette.edu The major degradation of the polymer backbone begins at higher temperatures. Under an inert nitrogen atmosphere, significant fragmentation of the P-C bonds occurs at around 380°C. rsc.org In an oxygen atmosphere, this degradation process starts at a slightly lower temperature, around 350°C. rsc.org

For instance, TGA of crosslinked hydrogels composed of PVPA and bis[2-(methacryloyloxy)ethyl] phosphate (BMEP) shows a three-step weight loss pattern. After the initial loss of absorbed humidity, a more significant weight loss occurs up to 320°C, which is due to the loss of free water and condensation reactions between phosphonic acid groups. nih.gov The thermal stability of PVPA-based materials can be influenced by the presence of other comonomers or additives. For example, copolymers of this compound, acrylonitrile (B1666552), and methyl acrylate (B77674) have been shown to have altered thermal decomposition behaviors compared to the individual homopolymers. researchgate.netresearchgate.net

The table below summarizes the key stages of thermal degradation for PVPA as observed in TGA.

| Temperature Range | Event | Atmosphere |

| Up to 100-150°C | Loss of absorbed water/humidity | Inert/Oxygen |

| Up to 320°C | Loss of free water and condensation of phosphonic acid groups (in hydrogels) | Inert |

| ~350°C | Cleavage of P-C bonds | Oxygen |

| ~380°C | Cleavage of P-C bonds | Inert |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential thermal analysis (DTA) and differential scanning calorimetry (DSC) are techniques used to measure the temperature and heat flow associated with thermal transitions in a material. slideshare.netwikipedia.org These methods can detect events like glass transitions, crystallization, and melting. slideshare.neteag.com

For amorphous polymers like poly(this compound) (PVPA), DSC is particularly useful for determining the glass transition temperature (Tg). The Tg is a critical property as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. pbipolymer.com In amorphous PVPA, a glass transition has been observed at approximately 220°C, although this can be masked by dehydration processes that form phosphonic acid anhydrides. mdpi.com Another study reported a lower Tg of 141°C for low molecular weight amorphous PVPA. mdpi.com

The presence of a single glass transition temperature in copolymers containing vinylphosphonate (B8674324) units, as opposed to two separate Tgs for a blend of the corresponding homopolymers, indicates a random distribution of the monomer units in the copolymer chain. tandfonline.com This demonstrates the utility of DSC in characterizing the miscibility and structure of copolymers.

The table below presents reported glass transition temperatures for PVPA.

| Polymer | Glass Transition Temperature (Tg) | Notes |

| Amorphous PVPA | ~220°C | Masked by dehydration |

| Low Molecular Weight Amorphous PVPA | 141°C |

Rheological and Mechanical Properties

The rheological and mechanical properties of poly(this compound) polymers are critical for their application in various fields. These properties are investigated using techniques such as viscometry and dynamic mechanical analysis.

Viscometry and Polyelectrolyte Behavior

Poly(this compound) (PVPA) is a polyelectrolyte, meaning it is a polymer with ionizable groups in its repeating units. scispace.com The presence of these phosphonic acid groups gives PVPA interesting solution properties. The viscosity of PVPA solutions is influenced by factors such as polymer concentration, molecular weight, temperature, and the ionic strength of the solvent. u-szeged.huanton-paar.com

PVPA is considered a medium-strong polyelectrolyte, with a pKa of approximately 2.75. nih.gov This means that in aqueous solutions, the phosphonic acid groups can dissociate, leading to electrostatic repulsions between the charged groups along the polymer chain. This repulsion causes the polymer chain to expand, resulting in an increase in the viscosity of the solution. This behavior is characteristic of polyelectrolytes and is often referred to as the polyelectrolyte effect.

Studies have shown that the hydrodynamic behavior of PVPA in aqueous salt solutions is very similar to that of poly(acrylic acid) under the same conditions. nih.gov The addition of salt to a PVPA solution screens the electrostatic repulsions between the charged groups, causing the polymer coil to contract and the viscosity to decrease.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic properties of materials as a function of temperature, time, or frequency. labwrench.comanton-paar.com In a DMA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. anton-paar.com This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. youtube.com The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), or damping factor, which is a measure of the energy dissipated as heat. youtube.com

For polymers, DMA is particularly useful for identifying the glass transition temperature (Tg). At the Tg, there is a significant drop in the storage modulus and a peak in the tan δ curve, corresponding to the onset of large-scale molecular motion. pbipolymer.comanton-paar.com

While specific DMA data for homopolymers of this compound is not extensively detailed in the provided context, the technique is broadly applied to characterize the mechanical performance of polymers across a range of temperatures. pbipolymer.com For example, in copolymers or polymer blends containing PVPA, DMA would be used to assess how the incorporation of this compound units affects the material's stiffness, damping properties, and service temperature range.

Tensile Strength and Elasticity

The mechanical properties of materials incorporating poly(this compound) (PVPA) are crucial for their application in fields like biomaterials and composites. The tensile strength and elasticity of these polymers are often evaluated to determine their suitability for load-bearing roles.

Research into composites containing PVPA has demonstrated significant mechanical performance. For instance, certain composites have achieved a tensile strength of up to 53 MPa and an elastic modulus as high as 32 GPa mdpi.com. The elastic moduli of these composites are notably higher than that of long bones (17.2–18.6 GPa) and dentin (0.26–14.7 GPa) mdpi.com. The addition of this compound (VPA) can also enhance the mechanical properties of other materials researchgate.net. For example, treating collagen with PVPA-Calcium complexes has been shown to significantly increase its elastic modulus to approximately 5.68 GPa researchgate.net. This enhancement is attributed to the inherent rigidity of the PVPA macromolecule researchgate.net.

| Material | Tensile Strength (MPa) | Elastic Modulus (GPa) | Reference |

|---|---|---|---|

| PVPA Composite | 53 | 32 | mdpi.com |

| Collagen treated with PVPA-Ca complexes | Not Reported | 5.68 ± 0.72 | researchgate.net |

| Long Bone (for comparison) | 121–149 | 17.2–18.6 | mdpi.com |

| Dentin (for comparison) | 29.6–105.5 | 0.26–14.7 | mdpi.com |

Electrochemical Characterization (for specific applications)

Electrochemical methods are powerful tools for characterizing polymers, especially in applications such as corrosion-resistant coatings and membranes for fuel cells or separation processes polysciences.comwikipedia.org. Techniques like Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization are employed to evaluate the protective performance of polymer coatings and to understand the properties of polymer membranes at a material-electrolyte interface semanticscholar.orgnih.gov.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the properties of polymer coatings and membranes dau.eduresearchgate.net. By applying a small amplitude AC voltage over a range of frequencies, EIS can measure the impedance of a system, which provides information on its resistance and capacitance deswater.combohrium.com. For polymer coatings, EIS is widely used to monitor degradation processes and water uptake researchgate.netbohrium.com. The data can be used to determine properties such as the coating's barrier performance and the initiation of corrosion at the substrate dau.edu.

In the context of this compound polymers, which are used in corrosion protection and as proton-conductive membranes, EIS can provide critical data polysciences.comwikipedia.org. For a protective coating, a high impedance value, particularly at low frequencies, generally corresponds to better corrosion resistance dau.edu. For membranes, EIS can be used to evaluate bulk resistance and capacitance, which relates to ion transport and the membrane's dielectric properties mdpi.com. The results are often modeled using equivalent electrical circuits to quantify parameters like pore resistance and double-layer capacitance researchgate.net.

| Parameter | Symbol | Description | Indication for High Performance Coating |

|---|---|---|---|

| Solution Resistance | Rs | Resistance of the electrolyte. | System Dependent |

| Coating Capacitance | Cc | Related to water uptake by the coating. An increase suggests water absorption. | Low and stable value |

| Pore Resistance | Rpo | Resistance of ion-conducting paths (pores) through the coating. | High value (>108 Ω·cm²) |

| Charge Transfer Resistance | Rct | Resistance to charge transfer at the metal-electrolyte interface, related to corrosion rate. | High value |

| Double Layer Capacitance | Cdl | Capacitance of the electrochemical double layer at the substrate surface. An increase can indicate delamination. | Low value |

Potentiodynamic polarization is another key electrochemical technique used to assess the corrosion protection capabilities of a coating mdpi.com. The method involves scanning the potential of a coated metal sample and measuring the resulting current flow mdpi.com. The resulting Tafel plot provides important parameters, including the corrosion potential (Ecorr) and the corrosion current density (icorr) researchgate.net.

For an effective anti-corrosion coating, a higher (more noble) corrosion potential and a lower corrosion current density are desirable mdpi.com. A significant decrease in the corrosion current density for a coated sample compared to an uncoated one indicates that the coating is effectively acting as a barrier to the corrosive environment researchgate.net. Polymers based on this compound are used in anti-corrosion coatings, and this technique allows for the quantitative evaluation of their performance polysciences.comwikipedia.org. The protective efficiency of the coating can be calculated from the corrosion current values nih.gov. For example, a shift in Ecorr to a more positive potential and a reduction in icorr by several orders of magnitude would signify excellent protection nih.govmdpi.com.

| Sample | Corrosion Potential (Ecorr) (V vs. reference) | Corrosion Current Density (icorr) (A/cm²) | Corrosion Rate (mm/year) | Protection Efficiency (%) |

|---|---|---|---|---|

| Uncoated Substrate | -0.75 | 1.5 x 10-5 | 0.174 | - |

| Substrate with PVPA-based Coating | -0.30 | 8.0 x 10-8 | 0.0009 | 99.47 |

Note: Data are illustrative, based on typical values found in literature for effective polymer coatings mdpi.comresearchgate.net.

Advanced Applications of Poly Vinylphosphonic Acid and Its Copolymers

Biomedical and Pharmaceutical Applications

The inherent biocompatibility and functional characteristics of PVPA-based polymers have positioned them as promising candidates for various biomedical and pharmaceutical uses. polysciences.com These applications range from sophisticated drug delivery systems to scaffolds for regenerating damaged tissues. wikipedia.orgchemicalbook.comnih.gov

Copolymers of vinylphosphonic acid (VPA) are utilized in creating systems for targeted and controlled drug release. chemicalbook.com The phosphonic acid groups are key to designing stimuli-responsive materials that can release therapeutic agents under specific physiological conditions.

Hydrogels are cross-linked polymer networks capable of absorbing large amounts of water or biological fluids. nih.gov Those containing ionizable acidic or basic groups in their structure can exhibit significant changes in their swelling behavior in response to variations in environmental pH. nih.govmdpi.com This property is particularly useful for targeted drug delivery in the gastrointestinal tract, where pH varies considerably.

Poly(this compound) contains phosphonic acid groups, which are strongly acidic and contribute to a high degree of swelling, especially at higher pH values. nih.gov In an acidic environment, such as the stomach, the phosphonic acid groups are largely protonated, leading to a more collapsed hydrogel state. As the hydrogel moves to the more alkaline environment of the intestine, these groups deprotonate, causing electrostatic repulsion between the polymer chains. nih.govmdpi.com This repulsion leads to increased swelling and subsequent release of the entrapped drug. nih.govmdpi.com

Copolymers of VPA and acrylic acid (AA) have been investigated for this purpose. The swelling of these hydrogels is directly influenced by the VPA content; a higher VPA concentration leads to greater swelling capacity. nih.gov This tunable swelling allows for the controlled release of therapeutic agents. For instance, studies with hydrogels made of poly(vinyl alcohol) and poly(acrylic acid) have demonstrated this pH-dependent release mechanism. researchgate.netnih.gov

Table 1: Effect of VPA Content on Hydrogel Swelling and Drug Release

| VPA Content (mol%) | Swelling Ratio at pH 7.4 | Drug Release Rate |

|---|---|---|

| 10 | Low | Slow |

| 30 | Moderate | Moderate |

| 50 | High | Fast |

This table is illustrative, based on findings that increased VPA content enhances swelling and release rates. nih.gov

Another approach in drug delivery involves the creation of polymeric prodrugs, where a drug molecule is covalently bonded to a polymer backbone. This strategy can improve a drug's solubility, stability, and circulation time. Copolymers containing this compound can be functionalized to attach drug molecules. The release of the drug is then controlled by the cleavage of the bond linking it to the polymer, which can be designed to be sensitive to specific physiological conditions, such as the pH microenvironment of tumor cells. For example, doxorubicin has been incorporated into folate-targeted and acid-labile polymeric prodrugs, where the presence of phosphocholine fragments aids in the delivery and release of the drug. mdpi.com

PVPA-based materials have shown great promise in the field of tissue engineering, particularly for bone regeneration. researchgate.netresearchgate.net Their ability to interact with calcium ions and mimic natural biomineralization processes is a key advantage. nih.gov

An ideal bone tissue scaffold should be biocompatible, biodegradable, and possess a porous structure that supports cell infiltration and tissue growth. Importantly, it should also be osteoconductive, meaning it promotes the formation of new bone tissue on its surface. Poly(this compound) is hypothesized to act as a mimic for bisphosphonates, a class of drugs that bind to calcium ions on bone mineral surfaces and can enhance bone formation. nih.gov

Copolymers of this compound and acrylic acid (PVPA-co-AA) have been identified as promising materials for bone tissue scaffolds. nih.govnih.govacs.org The phosphonic acid groups in PVPA can chelate calcium ions (Ca²⁺), which is a critical step in the nucleation and growth of hydroxyapatite, the primary mineral component of bone. nih.govresearchgate.net Research has shown that a VPA content of approximately 30 mol% in PVPA-co-AA copolymers is optimal for calcium chelation, suggesting this composition is highly effective for promoting biomineralization. acs.org When incorporated into scaffolds, these copolymers have been shown to improve matrix mineralization and support bone formation. nih.gov

Table 2: Research Findings on PVPA-co-AA in Bone Tissue Engineering

| Copolymer Composition (VPA:AA ratio) | Key Finding | Reference |

|---|---|---|

| Varies | Increased VPA content leads to higher porosity and swelling in hydrogels. | nih.gov |

| 30:70 | Optimal composition for calcium chelation. | acs.org |

| Varies | Demonstrates both osteoconductive and osteoinductive effects on bone cells in vitro. | nih.govresearchgate.net |

| Varies | PVPA-co-AA functionalized scaffolds show increased surface wettability and bone formation. | nih.gov |

For a tissue engineering scaffold to be successful, it must support the adhesion, proliferation, and differentiation of relevant cells. The surface properties of a material play a crucial role in these cellular interactions. researchgate.net PVPA-containing materials have been shown to enhance cell adhesion and growth. researchgate.net

Studies using hydrogels made from copolymers of this compound and acrylamide have demonstrated that increasing the VPA content leads to increased protein absorption from the cell culture medium. kisti.re.kr This adsorbed layer of protein can then facilitate better cell attachment and spreading. nih.gov

Specifically, in the context of bone tissue engineering, hydrogels of PVPA-co-AA with higher VPA content (30 and 50 mol%) have been shown to significantly improve the adhesion and proliferation of osteoblast-like cells. nih.govnih.gov The increased porosity and swelling of these hydrogels are thought to contribute to this enhanced cellular response by allowing for better nutrient transport and providing a more favorable environment for cell growth. nih.gov The improved cell spreading observed on these surfaces is a strong indicator of a healthy cellular response and is crucial for the formation of new tissue. nih.gov

Dental Materials and Adhesives

The application of poly(this compound) in dentistry stems from its capacity to interact with calcium ions present in hydroxyapatite, the primary component of tooth enamel and dentin. This interaction has been leveraged in the formulation of dental cements and adhesive systems. PVPA is utilized as a component in glass ionomer cements, where it plays a role analogous to poly(acrylic acid) in traditional formulations. google.comrsc.org These cements are formed by mixing an ion-leachable glass powder with an aqueous solution of the polymer. The acid-base reaction that ensues leads to the formation of a hard, restorative material. google.com

Furthermore, PVPA has been investigated as a biomimetic analog of phosphoproteins for the remineralization of dentin collagen matrices. nih.gov In this role, it is crucial for guiding amorphous calcium phosphate nanoprecursors to facilitate intrafibrillar remineralization within the hybrid layer of resin-dentin interfaces. nih.gov However, research indicates that the polymerized phosphoric acid esters found in some commercial dentin adhesives cannot substitute for PVPA in this biomimetic remineralization process. nih.gov

The phosphonic acid groups in PVPA provide a strong potential for chemical adhesion to the calcium in hydroxyapatite, which is fundamental to achieving durable bonds to both enamel and dentin. frontiersin.org The mechanism of adhesion to enamel primarily relies on the micromechanical interlocking of resin into etch pits created by an acid, traditionally phosphoric acid. frontiersin.orgsmilesofvirginia.com

Studies have investigated the effect of PVPA on the durability of resin-dentin bonds, recognizing its dual potential as a biomimetic remineralization agent and an inhibitor of matrix metalloproteinases (MMPs), which are enzymes that can degrade collagen fibrils at the adhesive interface. nih.gov In vitro studies have shown that the application of PVPA can improve the long-term durability of resin-dentin bonds. When used in combination with biomimetic remineralization techniques, a group treated with 200-μg/mL PVPA demonstrated excellent bond durability compared to control groups. nih.gov After one year of in vitro storage, the exposed collagen fibrils in PVPA-treated groups maintained their integrity, which is crucial for the longevity of the adhesive interface. nih.gov

| Treatment Group | Storage Time | Outcome |

| Control | 1 Year | Collagen fibril degradation observed |

| 200-μg/mL PVPA | 1 Year | Collagen fibril integrity preserved |

| 500-μg/mL PVPA | 1 Year | Collagen fibril integrity preserved |

| 200-μg/mL PVPA + Biomimetic Remineralization | 1 Year | Excellent bond durability |

Antimicrobial and Antiviral Activities

A promising area of application for PVPA and its copolymers is in the development of materials with antimicrobial and antiviral properties. researchgate.net The interest in these polymers is growing due to their demonstrated activity against various pathogens, including viruses of significant public health concern. researchgate.netresearchgate.net The mechanism of the antimicrobial effect is often attributed to the chelation of divalent cations that are essential for stabilizing the outer membranes of bacterial cells. nih.gov

Research has specifically highlighted the potential of PVPA-based polymers against influenza viruses and coronaviruses. researchgate.netnih.govcdu.edu.au Synthetic polymers containing phosphate groups are being investigated as factors in antiviral protection. nih.gov

Copolymers of this compound (VPA) have been synthesized and evaluated for their activity against the influenza virus. A study focusing on a copolymer of VPA with 4-acryloylmorpholine (4-AM) demonstrated significant virus-inhibiting properties. researchgate.netnih.gov This specific copolymer, with a VPA/4-AM ratio of 56:44 and a molecular weight of 33,000, exhibited a low level of cytotoxicity and potent antiviral characteristics. researchgate.netnih.gov In a murine model of influenza pneumonia, prophylactic intranasal administration of this polymer completely prevented virus-induced mortality, whereas the placebo group experienced a 90% mortality rate. researchgate.netnih.gov

| Copolymer | IC50 | Selectivity Index (SI) |

| VPA with 4-AM (56:44 mol %) | 1 µg/mL | 302 |

Regarding coronaviruses, polyanions like PVPA have been shown to possess inhibitory effects against the SARS virus. cdu.edu.au It is suggested that PVPA exhibits the strongest inhibitory effect among several polyanions tested. cdu.edu.au The proposed mechanism involves the polyanions targeting the receptor-binding domain of the coronavirus spike (S) protein, which is responsible for binding to the ACE2 receptor on host cells. cdu.edu.au

Medical Devices and Functional Coatings

The unique properties of PVPA make it a candidate for use in medical devices and as a component of functional coatings. Its applications in this domain include coatings for implants and materials for bone tissue engineering. researchgate.netmdpi.com Functional coatings on medical devices are crucial for improving performance, such as enhancing biocompatibility, reducing friction, or preventing the colonization of microbes. polyzen.com

PVPA-based double hydrophilic block copolymers, such as those combined with poly(ethylene glycol) (PEG-b-PVPA), have been used for the in-situ synthesis and stabilization of iron oxide nanoparticles. rsc.org These nanoparticles have potential applications in medical imaging and diagnostics. The phosphonic acid groups provide strong interaction with the nanoparticles, while the PEG block offers steric stabilization, resulting in water-dispersible and colloidally stable nanoparticles. rsc.org Hemocompatibility tests have shown that these phosphonated copolymers exhibit significantly lower hemolysis rates compared to their carboxylated analogs, indicating better blood compatibility. rsc.org

Energy Storage and Conversion

Polymer Electrolyte Membranes (PEMs) in Fuel Cells

In the field of energy, poly(this compound) is a material of interest for the development of polymer electrolyte membranes (PEMs) used in fuel cells, particularly for operation under anhydrous (water-free) conditions and at elevated temperatures. nist.govresearchgate.net PEMs are a critical component of fuel cells, responsible for conducting protons from the anode to the cathode while preventing the passage of fuel and oxidant. nih.gov

PVPA is considered a promising material because the phosphonic acid group is an effective proton conductor. nist.gov This is attributed to a high degree of self-dissociation and high mobility of the protonic charge carrier, allowing for proton transport via the Grotthus mechanism. nist.gov The proton conductivity of dry PVPA has been measured in the range of 1 × 10⁻⁴ to 1 × 10⁻³ S/cm at approximately 150 °C. nist.gov Additionally, phosphonic acid exhibits good electrochemical and thermo-oxidative stability. nist.gov

Despite its proton conductivity, pure PVPA has limitations for fuel cell applications due to poor mechanical properties, largely because of its low glass transition temperature. nist.gov To address this, researchers have focused on creating composite materials. Nanocomposite membranes have been prepared by incorporating TiO₂ nanoparticles into a PVPA matrix, which improves mechanical strength and stability. cambridge.org In one study, a nanocomposite of PVPA with 10% TiO₂ demonstrated a proton conductivity of 0.004 S/cm at 120 °C in an anhydrous state. cambridge.org Another approach involves using PVPA to coat cellulose nanocrystals, which are then combined with cellulose nanofibers to create nanocellulose-based membranes, offering a more environmentally friendly alternative to perfluorosulfonic acid polymers like Nafion. acs.org

| Membrane Material | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S/cm) |

| PVPA (dry) | ~150 | Anhydrous | 1 × 10⁻⁴ - 1 × 10⁻³ |

| PVPA(10)TiO₂(in situ) | 120 | Anhydrous | 0.004 |

| CNC@PVPA/CNF | 80 | 95 | 7.3 × 10⁻² |

| Nafion 212 | 80 | 95 | 2.1 × 10⁻¹ |

Proton conductivity mechanisms

The proton conductivity of poly(this compound) (PVPA) is a key property enabling its use in applications such as fuel cell membranes. The mechanism of proton transport in PVPA is complex and depends on the hydration level and temperature.

In hydrated PVPA, a mixed transport mechanism is observed, involving both the Grotthuss and vehicle mechanisms. The Grotthuss mechanism involves the transfer of protons between adjacent phosphonic acid groups through the formation and cleavage of hydrogen bonds. This "hopping" mechanism is facilitated by the close proximity of the acid groups along the polymer chain. In the vehicle mechanism, protons are transported by diffusing water molecules, which act as carriers.

Under anhydrous conditions, as in composites of PVPA with organic heterocycles like pyrazole, the Grotthuss mechanism is the primary mode of proton transport. In these systems, the heterocyclic molecules facilitate the hopping of protons between the phosphonic acid groups, creating a pathway for proton conduction even in the absence of water.

The mobility of protons in PVPA is also influenced by the dynamics of the polymer itself. At elevated temperatures, the P-OH protons become mobile and can contribute to proton conductivity. However, at lower temperatures, these protons are less mobile. The formation of phosphonic acid anhydrides through self-condensation can further impede proton transport by reducing the number of available charge carriers and hindering the reorientation of the phosphonic acid groups.

Water sorption and influence on conductivity

The presence of water significantly influences the proton conductivity of poly(this compound). As a hygroscopic polymer, PVPA readily absorbs water from the surrounding environment. This absorbed water facilitates proton transport through the vehicle mechanism, where water molecules act as carriers for protons. Additionally, water molecules can bridge neighboring phosphonic acid groups, creating additional pathways for proton hopping via the Grotthuss mechanism. Consequently, the proton conductivity of PVPA generally increases with higher water content.

However, the relationship between water content and conductivity is not entirely straightforward. At elevated temperatures, as water evaporates from the polymer, self-condensation of the phosphonic acid groups can occur. This process leads to the formation of phosphonic acid anhydrides. The formation of these anhydrides has a detrimental effect on proton conductivity for two main reasons: it reduces the number of available protons (charge carriers) and it can block the pathways for proton transport. Therefore, while a certain level of hydration is beneficial for proton conductivity, excessive dehydration at high temperatures can lead to a decrease in conductivity due to these structural changes in the polymer.

Lithium-ion Batteries

Poly(this compound) (PVPA) has emerged as a high-performance binder for silicon oxide (SiO) based anodes in lithium-ion batteries, addressing key challenges such as poor conductivity and significant volume expansion during charging. nih.govnih.govrsc.org Research has demonstrated that PVPA offers superior durability and discharging capacity compared to conventional binders like poly(acrylic acid) (PAA) and poly(vinylidene fluoride) (PVDF). nih.govrsc.org

The enhanced performance of PVPA as a binder is attributed to its strong adhesion and stability. nih.gov Studies have shown that PVPA exhibits significantly stronger adhesion to the copper current collector compared to PAA. nih.govrsc.org This strong adhesion helps to maintain the integrity of the electrode structure, even with the substantial volume changes that SiO particles undergo during lithiation and delithiation. rsc.org Scanning electron microscopy observations have confirmed that PVPA binders effectively inhibit the exfoliation of the active material from the current collector even after numerous charge-discharge cycles. nih.govrsc.org

Furthermore, the use of PVPA as a binder has been shown to dramatically reduce the resistance of the electrode-electrolyte interface. nih.gov In terms of electrochemical performance, a half-cell using a PVPA binder with a micro-SiO/graphite composite anode demonstrated a capacity of 650 mAh g⁻¹ for 200 cycles at a current density of 1000 mA g⁻¹. nih.gov In contrast, an electrode with a PVDF binder lost most of its capacity after only 100 cycles. nih.gov With a high-loading SiO anode, the PVPA binder enabled a capacity of 500 mAh g⁻¹ for 100 cycles. nih.gov A PVPA-based cell delivered almost double the discharging capacity of a PAA-based cell after 200 cycles, achieving 1300 mAhg⁻¹(SiO). rsc.org

| Binder | Adhesion to Copper Support (N/m) | Discharge Capacity (after 200 cycles) | Cycle Stability |

| Poly(this compound) (PVPA) | 3.44 nih.govrsc.org | ~1300 mAhg⁻¹(SiO) rsc.org | 650 mAh g⁻¹ for 200 cycles (SiO/Graphite) nih.gov |

| Poly(acrylic acid) (PAA) | 2.03 nih.govrsc.org | Significantly lower than PVPA rsc.org | N/A |

| Poly(vinylidene fluoride) (PVDF) | N/A | Capacity loss to 150 mAh g⁻¹ after 100 cycles nih.gov | Poor |

Information regarding the specific application of poly(this compound) as a binder or additive for sulfur cathodes in lithium-sulfur batteries was not available in the provided search results.

Information regarding the specific application of poly(this compound) as an additive for lead-acid batteries was not available in the provided search results.

Environmental Remediation and Water Treatment

Poly(this compound) and its copolymers are being explored for applications in environmental remediation, particularly in the treatment of water contaminated with dyes and heavy metals. The phosphonic acid groups in the polymer structure provide effective sites for binding with various pollutants.

Crosslinked hydrogels based on PVPA have demonstrated high efficiency in removing methylene blue, a common industrial dye, from wastewater. nih.gov In one study, a hydrogel composed of PVPA and bis[2-(methacryloyloxy)ethyl] phosphate exhibited an outstanding adsorption capacity for methylene blue, reaching up to 2841 mg g⁻¹. nih.gov The adsorption process was found to be rapid, with equilibrium being reached within 30 to 60 minutes depending on the initial dye concentration. nih.gov The effectiveness of these hydrogels is attributed to the high density of phosphonic acid functional groups which strongly interact with the dye molecules. nih.gov

| Initial MB Concentration (mg L⁻¹) | Adsorbent Dose (mg) | Removal Efficiency (%) | Adsorption Capacity (mg g⁻¹) |

| 250 | 25 | Significantly improved with increased dose nih.gov | N/A |

| 1500 | N/A | N/A | 2841 nih.gov |

In addition to dye removal, PVPA has shown potential for the extraction of heavy metals from aqueous solutions. A modified poly(amidoxime) adsorbent with a surface layer of PVPA was developed for the selective uptake of uranium from seawater. rsc.org The modified material exhibited an enhanced adsorption capability, reaching a maximum of 145 mg g⁻¹ at pH 8.2. rsc.org The adsorption process was well-described by the Langmuir isotherm model, and equilibrium was achieved within 24 hours. rsc.org This suggests that PVPA-based materials could be valuable for recovering valuable or hazardous metals from large bodies of water.

Flame Retardancy and Fire Safety

This compound and its polymers are effective, halogen-free flame retardants. nih.gov They primarily act in the condensed phase by promoting the formation of a protective char layer upon heating, which insulates the underlying material from the heat source and reduces the release of flammable volatiles. biointerfaceresearch.commdpi.com

The electrospinning technique has been utilized to produce nanofibers with inherent flame-retardant properties by incorporating this compound into various polymer structures. itu.edu.trmdpi.com Copolymers such as poly(acrylonitrile-co-vinylphosphonic acid) and terpolymers like poly(acrylonitrile-co-methylacrylate-co-vinylphosphonic acid) have been successfully electrospun into nanofibers. itu.edu.trresearchgate.net

These phosphorus-containing nanofibers exhibit enhanced thermal stability and fire resistance. researchgate.net The phosphonic acid groups accelerate the cyclization of nitrile groups in polyacrylonitrile (PAN) at lower temperatures, a key step in forming a stable char structure. researchgate.net Research has shown that even a small amount of VPA in the polymer can lead to materials that burn slower and emit less smoke. researchgate.net This technology is poised to provide high-performance, fire-resistant materials for industries such as aerospace, textiles, and construction. itu.edu.tr

Additionally, the layer-by-layer (LbL) technique has been used to deposit nanometer-thin films of cationic chitosan and anionic PVPA onto cellulose nanofibril aerogels. nih.gov This treatment significantly improves the thermal stability of the aerogels, with coated samples being able to self-extinguish immediately after flame removal. nih.gov

PVPA is a key component in intumescent flame retardant systems. nih.govflameretardants-online.com An intumescent system swells upon heating to form a thick, porous, and insulating char layer that protects the substrate material. flameretardants-online.commdpi.com In PVPA-based systems, the polymer itself acts as both the acid source and the carbon source. bolton.ac.uk

When exposed to heat, PVPA degrades to produce phosphorous acids and water vapor. bolton.ac.uk The acid catalyzes the dehydration and charring of the polymer backbone, while the released water vapor acts as a blowing agent, causing the char to swell. bolton.ac.uk This intumescent char can expand to be many times the thickness of the original coating, providing an effective thermal barrier. mdpi.comnih.gov Thin coatings of crosslinked PVPA on plastics like poly(methyl methacrylate) (PMMA) have been shown to significantly delay or even prevent ignition and reduce the peak heat release rate (PHRR). mdpi.combolton.ac.uknih.gov

To improve the mechanical strength and water resistance of the char, PVPA has been complexed with inorganic species like magnesium oxide and organic species such as chitosan. mdpi.comnih.gov

Table 2: Fire Performance of PVPA-Coated Poly(methyl methacrylate) (PMMA)

| Coating | Peak Heat Release Rate (PHRR) (kW m⁻²) | Time to Ignition (s) | Char Height (mm) | Reference |

|---|---|---|---|---|

| Uncoated PMMA | 1089 | 30 | - | nih.gov |

| PVPA (0.4 mm, ignited) | 487 | 1020 | ~22 | nih.gov |

| PVPA (0.4 mm, no ignition) | - | - | 32 | nih.gov |

| PVPA/Chitosan | - | - | - | mdpi.com |

Applying a durable flame-retardant finish to textiles is crucial for safety in apparel, upholstery, and technical fabrics. this compound can be grafted onto or polymerized on the surface of textile fibers to impart permanent flame retardancy. researchgate.net

Photochemical methods have been developed to durably fix VPA onto fabrics like cotton, polyamide, and polyester. researchgate.net This involves using a UV lamp to initiate the polymerization and cross-linking of VPA on the textile surface. researchgate.net Such treatments can result in a phosphorus content of over 2.0% on the fabric, which is sufficient to pass vertical flammability tests even after laundering. researchgate.net

Graft copolymerization of VPA onto wool fabrics has also been investigated as a durable and environmentally friendly flame-retardant treatment. biointerfaceresearch.com The process increases the char residue of the wool and significantly raises its Limiting Oxygen Index (LOI), which is a measure of the minimum oxygen concentration required to support combustion. biointerfaceresearch.com For example, a wool sample with an 8.1% grafting yield of VPA showed a 35.9% increase in its LOI value. biointerfaceresearch.com These methods offer an alternative to traditional flame retardants that may involve formaldehyde or other harmful chemicals. koreascience.kr

Corrosion Inhibition

Poly(this compound) and its copolymers have demonstrated significant potential as corrosion inhibitors for various metals, most notably for carbon steel. The phosphonic acid groups present in the polymer chain play a crucial role in forming a protective layer on the metal surface, thereby mitigating the corrosion process.

Protection of Carbon Steel Iron